Welcome to the BenchChem Online Store!
molecular formula C12H20O12Zr B8529365 Zirconiumlactate

Zirconiumlactate

Cat. No. B8529365
M. Wt: 447.50 g/mol
InChI Key: LYPJRFIBDHNQLY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03956226

Procedure details

A precipitate of zirconium lactate was prepared by mixing an aqueous solution of 0.3 mole zirconium oxychloride (ZrOCl2) assaying 17.9% ZrO2 with 0.9 mole of lactic acid (H6C3O3). The resulting thick slurry was filtered and the precipitate was washed with distilled water and reslurried therein. To the second slurry, which had a pH of about 1.85, there was slowly added 0.1 mole calcium oxide with stirring. During this addition, the pH increased and was finally adjusted to 7.5 by addition of NH4OH. The calcium ammonium trilactatozirconate formed was completely soluble in the water present. A solution of titanium oxalate was prepared by stirring 0.15 mole of oxalic acid into 100 ml of an aqueous titanium chloride solution containing approximately 0.1 gram atom of titanium. Sufficient water was added to ensure complete solution of the oxalic acid. This solution was run into about 4 times its volume of water simultaneously with a 50% NH4OH solution at such a rate as to maintain the pH of the mixture at 9.0. The resulting precipitate was filtered and washed with distilled water and was then dissolved in 0.37 mole of lactic acid (H6CO3), as an 85% aqueous solution, to form a titanium lactate solution.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.37 mol
Type
reactant
Reaction Step Seven
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[Cl-].[Ti+4:8].[Cl-].[Cl-].[Cl-].[Ti].[NH4+].[OH-].[C:15]([OH:20])(=[O:19])[CH:16]([CH3:18])[OH:17]>C([O-])(=O)C(C)O.[Zr+4].C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.O>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Ti+4:8].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[Ti+4:8].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17] |f:1.2.3.4.5,7.8,10.11.12.13.14,16.17.18,19.20.21.22.23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Seven
Name
Quantity
0.37 mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C(O)C)(=O)[O-].[Zr+4].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH of the mixture at 9.0
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with distilled water

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Ti+4].C(C(=O)[O-])(=O)[O-]
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[Ti+4].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03956226

Procedure details

A precipitate of zirconium lactate was prepared by mixing an aqueous solution of 0.3 mole zirconium oxychloride (ZrOCl2) assaying 17.9% ZrO2 with 0.9 mole of lactic acid (H6C3O3). The resulting thick slurry was filtered and the precipitate was washed with distilled water and reslurried therein. To the second slurry, which had a pH of about 1.85, there was slowly added 0.1 mole calcium oxide with stirring. During this addition, the pH increased and was finally adjusted to 7.5 by addition of NH4OH. The calcium ammonium trilactatozirconate formed was completely soluble in the water present. A solution of titanium oxalate was prepared by stirring 0.15 mole of oxalic acid into 100 ml of an aqueous titanium chloride solution containing approximately 0.1 gram atom of titanium. Sufficient water was added to ensure complete solution of the oxalic acid. This solution was run into about 4 times its volume of water simultaneously with a 50% NH4OH solution at such a rate as to maintain the pH of the mixture at 9.0. The resulting precipitate was filtered and washed with distilled water and was then dissolved in 0.37 mole of lactic acid (H6CO3), as an 85% aqueous solution, to form a titanium lactate solution.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.37 mol
Type
reactant
Reaction Step Seven
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[Cl-].[Ti+4:8].[Cl-].[Cl-].[Cl-].[Ti].[NH4+].[OH-].[C:15]([OH:20])(=[O:19])[CH:16]([CH3:18])[OH:17]>C([O-])(=O)C(C)O.[Zr+4].C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.O>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Ti+4:8].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[Ti+4:8].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17] |f:1.2.3.4.5,7.8,10.11.12.13.14,16.17.18,19.20.21.22.23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Seven
Name
Quantity
0.37 mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C(O)C)(=O)[O-].[Zr+4].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH of the mixture at 9.0
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with distilled water

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Ti+4].C(C(=O)[O-])(=O)[O-]
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[Ti+4].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.